molecular formula C7H5ClO5S B1622915 2-chloro-4-sulfobenzoic acid CAS No. 51084-27-6

2-chloro-4-sulfobenzoic acid

Katalognummer: B1622915
CAS-Nummer: 51084-27-6
Molekulargewicht: 236.63 g/mol
InChI-Schlüssel: ZTRKCBFXSUUQGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-4-sulfobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorine atom and a sulfonic acid group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-sulfobenzoic acid typically involves the chlorination of 4-sulphobenzoic acid. One common method includes the selective side chain bromination of 2-chloro-4-sulphotoluene, followed by hydrolysis and oxidation steps. The process involves the use of bromine in chloroform or trichloroethane, with light irradiation to dissociate bromine. The intermediate products are then hydrolyzed at elevated temperatures and oxidized to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-4-sulfobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-chloro-4-sulfobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-4-sulfobenzoic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with various biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-nitrobenzoic acid
  • 4-Chloro-2-sulphobenzoic acid
  • 2-Chloro-5-sulphobenzoic acid

Uniqueness

2-chloro-4-sulfobenzoic acid is unique due to the specific positioning of the chlorine and sulfonic acid groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

51084-27-6

Molekularformel

C7H5ClO5S

Molekulargewicht

236.63 g/mol

IUPAC-Name

2-chloro-4-sulfobenzoic acid

InChI

InChI=1S/C7H5ClO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13)

InChI-Schlüssel

ZTRKCBFXSUUQGS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)C(=O)O

Kanonische SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)C(=O)O

51084-27-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.